Cas no 203-65-6 (4,5-Iminophenanthrene)

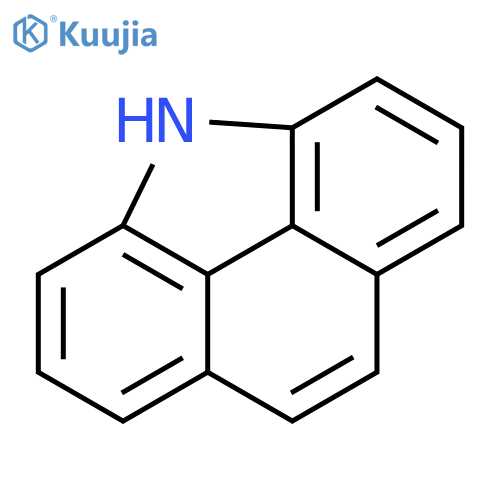

4,5-Iminophenanthrene structure

商品名:4,5-Iminophenanthrene

4,5-Iminophenanthrene 化学的及び物理的性質

名前と識別子

-

- 4H-Benzo[def]carbazole

- 4,5-Iminophenanthrene

- cyclopenta<def>phenanthrene

- 4,5-epiminophenanthrene

- Benzo[def]carbazole

- SCHEMBL3727430

- 4H-BENZO(DEF)CARBAZOLE

- DTXSID20942438

- AKOS024376335

- EINECS 205-906-1

- 15-azatetracyclo[10.2.1.05, 14.08, 13]pentadeca-1, 3, 5(14), 6, 8(13), 9, 11-heptaene

- AT37037

- 203-65-6

- VQOUCGZKKPJLGH-UHFFFAOYSA-N

- 15-azatetracyclo[10.2.1.05,14.08,13]pentadeca-1,3,5(14),6,8(13),9,11-heptaene

- NS00041818

- 15-azatetracyclo[10.2.1.0?,??.0?,??]pentadeca-1,3,5(14),6,8(13),9,11-heptaene

- 4,5-Iminophenanthrene (form 1)

-

- インチ: InChI=1S/C14H9N/c1-3-9-7-8-10-4-2-6-12-14(10)13(9)11(5-1)15-12/h1-8,15H

- InChIKey: VQOUCGZKKPJLGH-UHFFFAOYSA-N

- ほほえんだ: C1C=CC2=C3C4=C(N2)C=CC=C4C=CC=13

計算された属性

- せいみつぶんしりょう: 190.06574

- どういたいしつりょう: 191.073499

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 0

- 重原子数: 15

- 回転可能化学結合数: 0

- 複雑さ: 236

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 4

- トポロジー分子極性表面積: 15.8

じっけんとくせい

- 密度みつど: 1.363

- ゆうかいてん: 173-174 °C(Solv: Do not display any solvent name:::mixture (No Ma-tc-h))

- ふってん: 391.2°Cat760mmHg

- フラッシュポイント: 177.5°C

- 屈折率: 1.932

- PSA: 12.89

4,5-Iminophenanthrene 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | I436000-100mg |

4,5-Iminophenanthrene |

203-65-6 | 100mg |

$ 7600.00 | 2023-09-07 | ||

| eNovation Chemicals LLC | Y1300250-100g |

4H-Benzo[def]carbazole |

203-65-6 | 95% | 100g |

$7950 | 2025-02-24 | |

| eNovation Chemicals LLC | Y1300250-50g |

4H-Benzo[def]carbazole |

203-65-6 | 95% | 50g |

$4950 | 2025-02-28 | |

| eNovation Chemicals LLC | Y1300250-50g |

4H-Benzo[def]carbazole |

203-65-6 | 95% | 50g |

$4950 | 2025-02-24 | |

| TRC | I436000-25mg |

4,5-Iminophenanthrene |

203-65-6 | 25mg |

$1568.00 | 2023-05-18 | ||

| eNovation Chemicals LLC | Y1300250-50g |

4H-Benzo[def]carbazole |

203-65-6 | 95% | 50g |

$4950 | 2024-07-28 | |

| TRC | I436000-2.5mg |

4,5-Iminophenanthrene |

203-65-6 | 2.5mg |

$201.00 | 2023-05-18 | ||

| eNovation Chemicals LLC | Y1300250-100g |

4H-Benzo[def]carbazole |

203-65-6 | 95% | 100g |

$7950 | 2024-07-28 | |

| eNovation Chemicals LLC | Y1300250-100g |

4H-Benzo[def]carbazole |

203-65-6 | 95% | 100g |

$7950 | 2025-02-28 |

4,5-Iminophenanthrene 関連文献

-

1. Absorption and emission spectra of 4H-benzo[def]carbazole—comparison with MO calculationsG. Favini,A. Gamba,D. Grasso,S. Millefiori Trans. Faraday Soc. 1971 67 3139

-

2. Absorption and emission spectra of 4H-benzo[def]carbazole—comparison with MO calculationsG. Favini,A. Gamba,D. Grasso,S. Millefiori Trans. Faraday Soc. 1971 67 3139

-

3. A spectroscopic study of carbanions and corresponding nitranions: ion pair formation in the ground state and the first excited stateH. W. Vos,H. H. Blom,N. H. Velthorst,C. MacLean J. Chem. Soc. Perkin Trans. 2 1972 635

-

4. 548. Syntheses of some derivatives of 2-phenyl-1-azapyreneJ. W. Cook,J. S. Moffatt J. Chem. Soc. 1951 2487

203-65-6 (4,5-Iminophenanthrene) 関連製品

- 224-42-0(Dibenza,jacridine)

- 2047-89-4(5,6,7,8,9,10-Hexahydrocyclohepta[b]indole)

- 230-27-3(7,8-Benzoquinaline)

- 6336-32-9(5,11-Dihydroindolo3,2-bcarbazole)

- 120-72-9(Indole)

- 111296-90-3(5,7-Dihydro-indolo2,3-bcarbazole)

- 194-59-2(7H-Dibenzoc,gcarbazole)

- 1820575-47-0(tert-butyl (1S,5S)-3,6-diazabicyclo[3.2.2]nonane-3-carboxylate;hydrochloride)

- 2279938-29-1(Alkyne-SS-COOH)

- 2246677-65-4((4-(Pivalamidomethyl)phenyl)boronic acid)

推奨される供給者

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Taizhou Jiayin Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Nantong Boya Environmental Protection Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Cuiyuan Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

試薬